molecular formula C13H12FNO3 B6282761 6-fluoro-2-propoxyquinoline-3-carboxylic acid CAS No. 2137600-07-6

6-fluoro-2-propoxyquinoline-3-carboxylic acid

Cat. No.: B6282761
CAS No.: 2137600-07-6
M. Wt: 249.2
InChI Key:
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Description

Preparation Methods

The synthesis of 6-fluoro-2-propoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the propoxy group: This step involves the alkylation of the quinoline core using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

6-Fluoro-2-propoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or propoxy positions using nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include quinoline derivatives with modified functional groups.

Scientific Research Applications

6-Fluoro-2-propoxyquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2-propoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell death. Additionally, the fluoro group enhances the compound’s binding affinity to its targets, while the propoxy group modulates its solubility and bioavailability .

Comparison with Similar Compounds

6-Fluoro-2-propoxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous for various applications.

Properties

CAS No.

2137600-07-6

Molecular Formula

C13H12FNO3

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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